molecular formula C8H8BrNO3 B1280376 1-(Bromomethyl)-2-methoxy-4-nitrobenzene CAS No. 90434-16-5

1-(Bromomethyl)-2-methoxy-4-nitrobenzene

Cat. No. B1280376
CAS RN: 90434-16-5
M. Wt: 246.06 g/mol
InChI Key: AQTWRBIMELKBOF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methoxy-4-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound contains a bromomethyl group, a methoxy group, and a nitro group attached to a benzene ring, which are functional groups known to participate in various chemical reactions .

Synthesis Analysis

The synthesis of related brominated nitrobenzene compounds typically involves multi-step reactions starting from simpler aromatic compounds such as bromobenzene. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, can be prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods suggest that the synthesis of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene could also involve halogenation and nitration steps, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of brominated nitrobenzene derivatives is characterized by the presence of electron-withdrawing and electron-donating groups, which can significantly affect the electronic properties of the molecule. For example, the presence of a nitro group is known to withdraw electron density from the benzene ring, while a methoxy group donates electron density . These effects can influence the reactivity of the compound in subsequent chemical reactions.

Chemical Reactions Analysis

Brominated nitrobenzene compounds are versatile intermediates that can undergo various chemical reactions. Electrosynthetic routes have been explored for the reduction of 1-(2-bromoethyl)-2-nitrobenzene to produce 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . The bromomethyl group in 1-(Bromomethyl)-2-methoxy-4-nitrobenzene is likely to be reactive towards nucleophilic substitution reactions, which could be utilized in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene would be influenced by its functional groups. The nitro group is known to be a strong electron-withdrawing group, which could affect the compound's boiling point, melting point, and solubility. The methoxy group, being an electron-donating group, could contribute to the stabilization of the benzene ring through resonance. The bromomethyl group increases the molecule's reactivity, making it a valuable intermediate in organic synthesis. The specific physical and chemical properties of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene are not detailed in the provided papers, but can be inferred based on the properties of similar compounds .

Scientific Research Applications

Anisotropic Displacement Parameters

1-(Bromomethyl)-2-methoxy-4-nitrobenzene, among other halomethyl nitrobenzenes, has been studied for its anisotropic displacement parameters. Mroz et al. (2020) explored the characteristics of these compounds using X-ray diffraction and theoretical calculations. They found that experimental processes with the bromo compound were more challenging than theoretical predictions, suggesting unique physical properties that could be of interest in various scientific applications (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthesis Methods

The synthesis of related compounds, such as 4-methoxyphenol, has been explored, providing insights into efficient production methods. Cai‐Guang Jian (2000) studied a new method for synthesizing 4-methoxy-1-nitrobenzene, which could be applicable to the synthesis of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene (Jian, 2000).

Intermediate in Medicinal Chemistry

This compound serves as an intermediate in the preparation of certain pharmaceuticals. For example, Zhai Guang-xin (2006) demonstrated its use in the preparation of dofetilide, a medication for arrhythmia, highlighting its significance in medicinal chemistry (Guang-xin, 2006).

Organomercury Compound Synthesis

In organometallic chemistry, derivatives of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene are used in the synthesis of organomercury compounds. Deacon et al. (1986) explored the mercuration of 1-methoxy-2-nitrobenzene, revealing its potential in creating complex organometallic structures (Deacon, O'Connor, Stretton, 1986).

Electrochemical Reduction Studies

The electrochemical properties of compounds similar to 1-(Bromomethyl)-2-methoxy-4-nitrobenzene have been studied. Du and Peters (2010) examined the electrochemical reductions of related nitrobenzene derivatives, providing insights into their reactivity and potential applications in electrochemistry (Du & Peters, 2010).

Structural Analysis and Crystallography

The structural properties of methoxybenzene derivatives, including those structurally related to 1-(Bromomethyl)-2-methoxy-4-nitrobenzene, have been examined. Fun et al. (1997) reported on the crystal structures of various methoxybenzenes, providing valuable data for understanding the molecular geometry and potential interactions of these compounds (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTWRBIMELKBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459140
Record name 2-METHOXY-4-NITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-methoxy-4-nitrobenzene

CAS RN

90434-16-5
Record name 2-METHOXY-4-NITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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